molecular formula C39H47FN2O4Si B566170 4-tert-Butyldimethylsilyl Atorvastatin Lactone CAS No. 842162-99-6

4-tert-Butyldimethylsilyl Atorvastatin Lactone

Cat. No.: B566170
CAS No.: 842162-99-6
M. Wt: 654.898
InChI Key: JUHAOHJRZIHKIP-ROJLCIKYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 4-tert-Butyldimethylsilyl Atorvastatin Lactone involves the protection of the hydroxyl group of atorvastatin lactone with a tert-butyldimethylsilyl group. The reaction conditions typically include the use of tert-butyldimethylsilyl chloride and a base such as imidazole or triethylamine in an aprotic solvent like dichloromethane. The reaction is carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion .

Chemical Reactions Analysis

4-tert-Butyldimethylsilyl Atorvastatin Lactone undergoes various chemical reactions, including:

Scientific Research Applications

4-tert-Butyldimethylsilyl Atorvastatin Lactone is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of 4-tert-Butyldimethylsilyl Atorvastatin Lactone involves its role as a precursor in the synthesis of atorvastatin. Atorvastatin works by inhibiting the enzyme HMG-CoA reductase, which is responsible for the synthesis of cholesterol in the liver. This inhibition leads to a decrease in cholesterol levels in the blood, thereby reducing the risk of cardiovascular diseases .

Comparison with Similar Compounds

4-tert-Butyldimethylsilyl Atorvastatin Lactone can be compared with other similar compounds such as:

    Atorvastatin Lactone: The parent compound, which lacks the silyl protection group.

    Simvastatin: Another cholesterol-lowering agent with a similar mechanism of action.

    Lovastatin: A naturally occurring statin with a similar structure and function.

The uniqueness of this compound lies in its silyl protection group, which enhances its stability and reactivity in various chemical reactions .

Properties

IUPAC Name

1-[2-[(2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-5-(4-fluorophenyl)-N,4-diphenyl-2-propan-2-ylpyrrole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H47FN2O4Si/c1-26(2)36-35(38(44)41-30-16-12-9-13-17-30)34(27-14-10-8-11-15-27)37(28-18-20-29(40)21-19-28)42(36)23-22-31-24-32(25-33(43)45-31)46-47(6,7)39(3,4)5/h8-21,26,31-32H,22-25H2,1-7H3,(H,41,44)/t31-,32-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUHAOHJRZIHKIP-ROJLCIKYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC2CC(CC(=O)O2)O[Si](C)(C)C(C)(C)C)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C(C(=C(N1CC[C@@H]2C[C@H](CC(=O)O2)O[Si](C)(C)C(C)(C)C)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H47FN2O4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

654.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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